molecular formula C25H17ClN2O2S B12164809 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine

5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine

Cat. No.: B12164809
M. Wt: 444.9 g/mol
InChI Key: ZRECHBAMRMTXJQ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 2-chlorophenyl and 4-phenylmethoxyphenoxy groups through various substitution reactions. Common reagents and catalysts used in these reactions include halogenating agents, base catalysts, and coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of certain groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine include other thienopyrimidines with different substituents. Examples include:

  • 5-(2-Chlorophenyl)-4-(4-methoxyphenoxy)thieno[2,3-d]pyrimidine
  • 5-(2-Chlorophenyl)-4-(4-phenylphenoxy)thieno[2,3-d]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H17ClN2O2S

Molecular Weight

444.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C25H17ClN2O2S/c26-22-9-5-4-8-20(22)21-15-31-25-23(21)24(27-16-28-25)30-19-12-10-18(11-13-19)29-14-17-6-2-1-3-7-17/h1-13,15-16H,14H2

InChI Key

ZRECHBAMRMTXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=CC=C5Cl

Origin of Product

United States

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